Saccharose laurate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

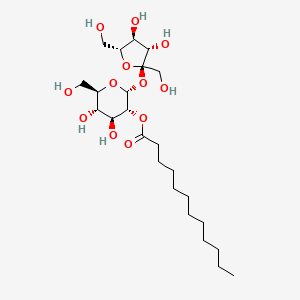

Saccharose laurate, also known as sucrose monolaurate, is a non-ionic surfactant derived from the esterification of sucrose and lauric acid. It is a member of the sugar ester family, which are compounds known for their excellent emulsifying, stabilizing, and detergent properties. This compound is biodegradable, non-toxic, and environmentally friendly, making it an attractive choice for various applications in the food, cosmetic, and pharmaceutical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Saccharose laurate can be synthesized through two main routes: esterification and transesterification.

Esterification: This involves reacting sucrose with free lauric acid in the presence of a homogeneous acid catalyst.

Transesterification: This method involves the reaction of a fatty acid ester (such as methyl laurate) with sucrose in the presence of a homogeneous base catalyst.

Industrial Production Methods: Industrial production of this compound often employs a two-stage process. In the first stage, lauric acid is esterified with methanol to produce methyl laurate. In the second stage, methyl laurate undergoes transesterification with sucrose to yield this compound. This method has been optimized to achieve high yields and purity, with conditions such as a temperature of 110°C, a residence time of 5 minutes, and a feed concentration of 94 g/L .

Análisis De Reacciones Químicas

Saccharose laurate primarily undergoes the following types of reactions:

Esterification: The initial formation of this compound involves the esterification of sucrose with lauric acid.

Transesterification: The conversion of methyl laurate to this compound through transesterification.

Hydrolysis: Under certain conditions, this compound can hydrolyze back into sucrose and lauric acid.

Saponification: In the presence of strong bases, this compound can undergo saponification to form soap and glycerol.

Common reagents and conditions for these reactions include acid or base catalysts, reduced pressure, and anhydrous environments .

Aplicaciones Científicas De Investigación

Saccharose laurate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of saccharose laurate involves its ability to reduce surface tension and stabilize emulsions. It achieves this by partitioning between liquid interfaces, thereby reducing the energy required to maintain the interface. In biological systems, this compound can enhance the permeability of cell membranes, facilitating the transport of molecules across the membrane . It also exhibits antimicrobial properties by disrupting the cell membranes of bacteria .

Comparación Con Compuestos Similares

Saccharose laurate is compared with other sugar esters such as saccharose stearate, saccharose palmitate, and saccharose oleate. These compounds share similar surfactant properties but differ in their fatty acid components, which affect their solubility, melting points, and specific applications .

Saccharose Stearate: Contains stearic acid, making it more suitable for applications requiring higher melting points.

Saccharose Palmitate: Contains palmitic acid, offering a balance between hydrophilicity and lipophilicity.

Saccharose Oleate: Contains oleic acid, providing better solubility in oils and fats.

This compound is unique due to its balance of hydrophilic and lipophilic properties, making it versatile for a wide range of applications .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(28)34-21-20(31)18(29)15(12-25)33-23(21)36-24(14-27)22(32)19(30)16(13-26)35-24/h15-16,18-23,25-27,29-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPNMLQELSRBDW-IHGUPZIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-Octahydro-[1]pyrindin-4-one hydrochloride](/img/structure/B7981258.png)